Cas no 56964-75-1 (2-(hydroxymethyl)-5-(6-((2-methylnaphthalen-1-yl)methylthio)-9h-purin-9-yl)tetrahydro-furan-3,4 Diol)

2-(hydroxymethyl)-5-(6-((2-methylnaphthalen-1-yl)methylthio)-9h-purin-9-yl)tetrahydro-furan-3,4 Diol structure
56964-75-1 structure
Product Name:2-(hydroxymethyl)-5-(6-((2-methylnaphthalen-1-yl)methylthio)-9h-purin-9-yl)tetrahydro-furan-3,4 Diol
Numero CAS:56964-75-1
MF:C22H22N4O4S
MW:438.499483585358
CID:1600370
PubChem ID:493982
Update Time:2025-04-21

2-(hydroxymethyl)-5-(6-((2-methylnaphthalen-1-yl)methylthio)-9h-purin-9-yl)tetrahydro-furan-3,4 Diol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(hydroxymethyl)-5-(6-((2-methylnaphthalen-1-yl)methylthio)-9h-purin-9-yl)tetrahydro-furan-3,4 Diol
    • 9H-Purine, 6-(((2-methyl-1-naphthalenyl)methyl)thio)-9-beta-L-ribofuranosyl-
    • 9H-Purine, 6-[[(2-methyl-1-naphthalenyl)methyl]thio]-9-.beta.-L-ribofuranosyl-
    • 9H-Purine, 6-(((2-methyl-1-naphthalenyl)methyl)thio)-9-beta-L-ribofuranosyl-; 9H-Purine, 6-[[(2-methyl-1-naphthalenyl)methyl]thio]-9-.beta.-L-ribofuranosyl-
    • NSC 55467
    • 56964-75-1
    • (2S,3R,4S,5S)-2-(hydroxymethyl)-5-[6-[(2-methyl-1-naphthyl)methylsulfanyl]purin-9-yl]tetrahydrofuran-3,4-diol
    • NSC55467
    • Inchi: 1S/C22H22N4O4S/c1-12-6-7-13-4-2-3-5-14(13)15(12)9-31-21-17-20(23-10-24-21)26(11-25-17)22-19(29)18(28)16(8-27)30-22/h2-7,10-11,16,18-19,22,27-29H,8-9H2,1H3/t16-,18-,19-,22-/m0/s1
    • Chiave InChI: NSYRTUCJWAVRER-FUOQNJDISA-N
    • Sorrisi: S(CC1=C(C)C=CC2C=CC=CC1=2)C1C2=C(N=CN=1)N(C=N2)[C@@H]1[C@H]([C@H]([C@H](CO)O1)O)O

Proprietà calcolate

  • Massa esatta: 438.13636
  • Massa monoisotopica: 438.136
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 5
  • Complessità: 618
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 139Ų

Proprietà sperimentali

  • Densità: 1.56
  • Punto di ebollizione: 762.7°C at 760 mmHg
  • Punto di infiammabilità: 415°C
  • Indice di rifrazione: 1.762
  • PSA: 113.52
  • LogP: 2.19170
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.